4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry and drug discovery. This compound features a morpholine ring substituted with a thiomorpholine and a dichlorophenyl group, which contribute to its unique chemical properties.
The compound is synthesized through multi-step organic reactions involving various reagents and conditions. It is primarily sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals.
This compound falls under the category of heterocyclic compounds, specifically morpholines, which are characterized by their cyclic structure containing both nitrogen and oxygen atoms. Its classification also includes functionalities typical of carbonyl compounds due to the presence of the thiomorpholine-4-carbonyl moiety.
The synthesis of 4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves the following steps:
The molecular structure of 4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C16H19Cl2N3O2S |
Molecular Weight | 360.30 g/mol |
IUPAC Name | 4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine |
InChI | InChI=1S/C16H19Cl2N3O2S/c1-11(17)12-5-3-10(4-6-12)15(19)20-14(18)8-9-21-13(20)22/h3-6,11H,7-10H2,1-2H3 |
InChI Key | XEQMINISYOPLPK-UHFFFAOYSA-N |
Canonical SMILES | C1COC(CN1C2=CC=C(C=C2Cl)Cl)C(=O)N3CCSCC3 |
The presence of two chlorine atoms on the phenyl ring significantly influences the compound's reactivity and biological activity.
This compound can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways. This interaction often leads to therapeutic effects, making it a candidate for drug development.
The physical properties of this compound include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions but sensitive to light |
The compound has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: